molecular formula C18H19N5O4S B2930146 2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034281-41-7

2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2930146
CAS No.: 2034281-41-7
M. Wt: 401.44
InChI Key: OBCIVZSCXHJLSG-UHFFFAOYSA-N
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Description

2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a combination of pyridine, imidazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine-Imidazole Intermediate: The initial step involves the reaction of pyridine-2-carboxaldehyde with 1H-imidazole in the presence of a suitable base to form the pyridine-imidazole intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 2-bromoethylamine hydrobromide to introduce the ethylamine group, followed by sulfonation using chlorosulfonic acid to form the sulfonamide derivative.

    Coupling with Phenoxyacetic Acid: The final step involves the coupling of the sulfonamide derivative with phenoxyacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)propionamide: Similar structure with a propionamide group instead of acetamide.

    2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)butyramide: Similar structure with a butyramide group instead of acetamide.

Uniqueness

The uniqueness of 2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[2-(2-pyridin-2-ylimidazol-1-yl)ethylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c19-17(24)13-27-14-4-6-15(7-5-14)28(25,26)22-10-12-23-11-9-21-18(23)16-3-1-2-8-20-16/h1-9,11,22H,10,12-13H2,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCIVZSCXHJLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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